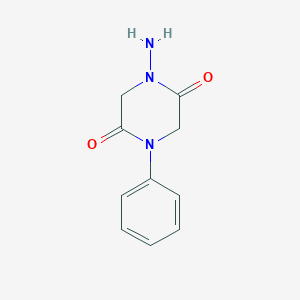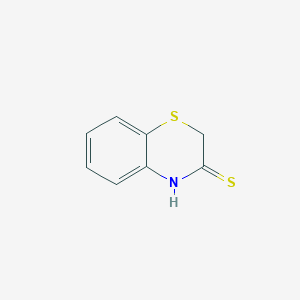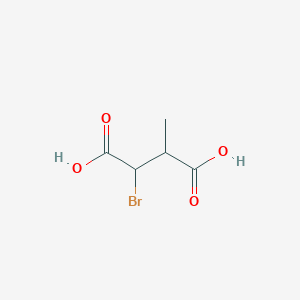
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate, also known as CPP or chlorprothixene, is a chemical compound that belongs to the class of phenothiazine derivatives. CPP has been widely used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and psychiatry. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have antipsychotic, anxiolytic, and sedative effects. It has been used to treat schizophrenia, bipolar disorder, and anxiety disorders. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is not fully understood. However, it is believed to act as an antagonist of dopamine and serotonin receptors in the brain. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is still being studied.
Biochemische Und Physiologische Effekte
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which are associated with the symptoms of schizophrenia. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have sedative and anxiolytic effects, which are associated with the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments. Its mechanism of action is not fully understood, and its effects can vary depending on the dosage and administration method.
Zukünftige Richtungen
There are several future directions for the study of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate. One area of research could focus on understanding its mechanism of action and how it affects different neurotransmitters in the brain. Another area of research could focus on developing new derivatives of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate with improved therapeutic properties. Additionally, more studies could be conducted to explore the potential use of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in cancer treatment.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method is well-established, and its effects on the brain and body have been extensively studied. While there are limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments, its potential for future research is promising. Further studies could lead to the development of new treatments for various disorders and diseases.
Synthesemethoden
The synthesis of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-pyrrolidinepropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. The synthesis method of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been well-established and is widely used in research laboratories.
Eigenschaften
CAS-Nummer |
6470-43-5 |
|---|---|
Produktname |
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
Molekularformel |
C14H18ClNO2 |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
BJRDJWSBYLPXMR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



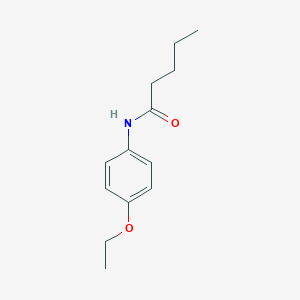


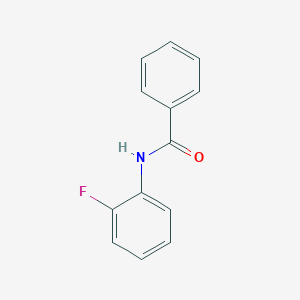

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)


